molecular formula C12H10O4S2 B3022186 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid CAS No. 893733-36-3

5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid

Cat. No.: B3022186
CAS No.: 893733-36-3
M. Wt: 282.3 g/mol
InChI Key: MTLLCRVVYQSLIO-UHFFFAOYSA-N
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Description

5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a methanesulfonyl-phenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

The primary target of 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound acts as a selective COX-2 inhibitor . It selectively inhibits the COX-2 isoform of the cyclooxygenase enzyme, thereby reducing the generation of prostaglandins from arachidonic acid . This selective inhibition helps to alleviate inflammation and pain without significantly affecting the COX-1 isoform, which is essential for normal physiological functions .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2), which plays a significant role in inflammation and pain . The downstream effects include a reduction in inflammation and alleviation of pain.

Pharmacokinetics

Similar compounds like etoricoxib, another selective cox-2 inhibitor, are typically administered orally . The dosage can be adjusted based on the efficacy of the drug

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of inflammation, the compound can effectively alleviate symptoms of various inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid typically involves the reaction of 4-methanesulfonyl-phenylacetic acid with thiophene-2-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methanesulfonyl-phenylacetic acid
  • 5-(4-Methanesulfonyl-phenyl)-thiazole derivatives
  • Etoricoxib

Uniqueness

5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced selectivity and potency in its applications .

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S2/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLLCRVVYQSLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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